![molecular formula C27H39NO2S B3140772 4-(tert-butyl)-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide CAS No. 478041-37-1](/img/structure/B3140772.png)
4-(tert-butyl)-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
Overview
Description
4-tert-Butylphenol is an organic compound with the formula (CH3)3CC6H4OH. It is one of three isomeric tert-butyl phenols. It is a white solid with a distinct phenolic odor .
Synthesis Analysis
It can be prepared by acid-catalyzed alkylation of phenol with isobutene, 2-tert-butylphenol being the major side product . It can also be produced by diverse transalkylation reactions .Molecular Structure Analysis
The molecular structure of 4-tert-Butylphenol was characterized as C10H14O .Chemical Reactions Analysis
Phenols, such as 4-TERT-BUTYL PHENOL, do not behave as organic alcohols, as one might guess from the presence of a hydroxyl (-OH) group in their structure. Instead, they react as weak organic acids .Physical And Chemical Properties Analysis
4-tert-Butylphenol has a density of 0.908 g/cm3 (20 °C), a melting point of 99.5 °C, and a boiling point of 239.8 °C. It is insoluble in water .Scientific Research Applications
Crystal Structure and Molecular Interactions
Sulfonamide compounds have been studied for their crystal structures and molecular interactions. For instance, the synthesis and crystal structure of a sulfonamide derivative demonstrated extensive π–π interactions and intermolecular hydrogen bonding, which could be fundamental in understanding molecular assembly and design in materials science (Balu & Gopalan, 2013).
Catalytic Activity and Oxidation Processes
Another area of research involves the catalytic activity of sulfonamide-substituted compounds in oxidation reactions. A study on sulfonamide-substituted iron phthalocyanine explored its use as a potential oxidation catalyst, highlighting the compound's stability under oxidative conditions and its effectiveness in the oxidation of olefins (Işci et al., 2014).
Synthesis and Chemical Reactions
The reactivity and synthesis of sulfonamide derivatives also constitute a significant area of study. Research into alkyl splitting reactions of certain sulfonamide compounds provides insights into the reactivity of amide bonds under specific conditions, which is valuable for synthetic chemistry (Oludina et al., 2015).
Catalytic Asymmetry in Synthesis
Sulfonamide functionalities have been incorporated into cinchonidinium salts to study their catalytic activity in asymmetric alkylation reactions. This research is crucial for the development of enantioselective synthesis methods in pharmaceutical and fine chemical manufacturing (Itsuno et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO2S/c1-5-6-7-8-21-9-11-22(12-10-21)23-13-17-25(18-14-23)28-31(29,30)26-19-15-24(16-20-26)27(2,3)4/h13-22,28H,5-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNORJSCNCMOSQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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